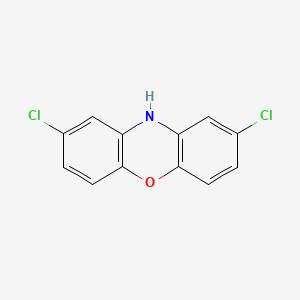

2,8-dichloro-10H-phenoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl2NO |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2,8-dichloro-10H-phenoxazine |

InChI |

InChI=1S/C12H7Cl2NO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6,15H |

InChI Key |

JVVRBMMFBNPKKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,8 Dichloro 10h Phenoxazine and Its Analogs

Established and Novel Synthetic Routes to the Phenoxazine (B87303) Core

The construction of the phenoxazine ring system has been a subject of extensive research for over a century, leading to a diverse array of synthetic approaches. These methodologies can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling strategies.

Pyrolytic Condensation Strategies in Phenoxazine Synthesis

The foundational method for phenoxazine synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of an o-aminophenol with a catechol. This pyrolytic approach, while historically significant, often requires harsh reaction conditions, including high temperatures, which can limit its applicability to substrates bearing sensitive functional groups.

A more contemporary variation of this condensation strategy involves the reaction of an o-aminophenol with a quinone or a dihalobenzene derivative. For instance, the reaction of 2-aminophenol (B121084) with 3,4-dihaloarenes bearing electron-withdrawing groups can proceed via a Smiles rearrangement to yield the phenoxazine core under metal-free conditions. These condensation reactions are fundamental to the construction of the tricyclic framework and have been adapted for the synthesis of various substituted phenoxazines.

Transition-Metal-Catalyzed Approaches: Focus on Copper(I)-Catalyzed N-,N-, and O-Arylations

The advent of transition-metal catalysis has revolutionized the synthesis of phenoxazines, offering milder reaction conditions and broader substrate scope compared to classical methods. Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, are pivotal in forming the key C-N and C-O bonds that constitute the oxazine (B8389632) ring. byjus.com

The Ullmann condensation typically involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. In the context of phenoxazine synthesis, this can be envisioned as an intramolecular cyclization of a pre-formed diaryl ether or diaryl amine precursor, or as an intermolecular coupling of an aminophenol derivative with a dihaloarene. While traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper, significant advancements have been made with the development of soluble copper(I) catalysts and the use of various ligands that facilitate the reaction under milder conditions. byjus.com

A general and efficient route to N-aryl phenoxazines has been developed utilizing a sequence of copper(I)-catalyzed N- and O-arylations. This strategy involves the initial Cu(I)-catalyzed N-arylation of a 2-aminophenol, followed by an intramolecular Cu(I)-catalyzed O-arylation to complete the phenoxazine ring system. This tandem approach allows for the modular construction of a wide array of substituted phenoxazines.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | None | K2CO3 | DMF | 120-140 | Moderate to Good |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | Good to Excellent |

| Cu2O | N,N-Dimethylglycine | K3PO4 | Dioxane | 100 | Good |

Table 1: Representative Conditions for Copper-Catalyzed Phenoxazine Synthesis

Palladium-Catalyzed Cross-Coupling Reactions for Phenoxazine Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have emerged as powerful tools for both the synthesis of the phenoxazine core and its subsequent functionalization. The Buchwald-Hartwig amination, in particular, has been instrumental in the formation of C-N bonds under mild conditions. wikipedia.orgacsgcipr.org

The synthesis of the phenoxazine ring can be achieved through a double N-arylation of a primary amine with a di(2-bromoaryl) ether, or through an intramolecular N-arylation of a 2-amino-2'-halodiaryl ether. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the efficiency of these transformations. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate the challenging C-N bond formation. wikipedia.orgacsgcipr.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80-110 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 |

| Pd(PPh3)4 | - | Cs2CO3 | Toluene | 110 |

Table 2: Typical Palladium Catalyst Systems for Buchwald-Hartwig Amination in Phenoxazine Synthesis

Targeted Synthesis of 2,8-dichloro-10H-phenoxazine and its Direct Precursors

The targeted synthesis of this compound can be conceptually approached through the application of the general synthetic methodologies described above, utilizing appropriately substituted precursors. A plausible and direct route would involve the Ullmann condensation of two equivalents of 4-chloro-2-aminophenol or the condensation of 4-chloro-2-aminophenol with a suitably activated 1,3-dichloro-4,6-disubstituted benzene (B151609) derivative, where the substituents facilitate nucleophilic aromatic substitution.

A more controlled approach would involve the synthesis of a diaryl ether or diaryl amine precursor followed by intramolecular cyclization. For instance, the Ullmann ether synthesis between 4-chloro-2-nitrophenol (B165678) and 1,3-dichloro-4-nitrobenzene would yield a dinitrodichlorodiaryl ether. Subsequent reduction of the nitro groups to amines would provide the diamino precursor, which could then undergo intramolecular cyclization to form the this compound core.

Alternatively, a palladium-catalyzed approach, such as the Buchwald-Hartwig amination, could be employed. The reaction between 2-bromo-4-chloroaniline (B1265534) and 2-bromo-4-chlorophenol (B154644) could be envisioned to form the diaryl ether precursor, followed by an intramolecular double N-arylation to construct the phenoxazine ring. The success of this approach would be highly dependent on the selection of the appropriate palladium catalyst and ligand system to overcome the steric hindrance and electronic deactivation imparted by the chloro substituents.

Systematic Derivatization Strategies at the 10-Position (N-alkylation, N-arylation, N-acylation) and their Impact on Molecular Architecture

The nitrogen atom at the 10-position of the phenoxazine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can significantly modulate the molecule's electronic properties, solubility, and solid-state packing.

N-alkylation is typically achieved by treating the parent phenoxazine with an alkyl halide in the presence of a base such as sodium hydride, potassium carbonate, or a strong organic base. The choice of solvent is often a polar aprotic one, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The introduction of alkyl chains can enhance the solubility of the phenoxazine derivative in organic solvents and influence its photophysical properties.

N-arylation introduces an aryl group at the 10-position and is most effectively carried out using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the premier method for this transformation, coupling the phenoxazine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orgacsgcipr.org Copper-catalyzed Ullmann-type reactions can also be employed, often requiring higher temperatures. N-arylation has a profound impact on the electronic structure, leading to extended π-conjugation and altered photophysical and electrochemical properties.

N-acylation involves the reaction of the phenoxazine with an acyl chloride or anhydride, typically in the presence of a base like triethylamine (B128534) or pyridine. This introduces an electron-withdrawing acyl group, which can significantly alter the electronic properties of the phenoxazine system and serve as a handle for further transformations.

| Derivatization | Reagents | Base | Solvent |

| N-alkylation | Alkyl halide (R-X) | NaH, K2CO3 | DMF, THF |

| N-arylation | Aryl halide (Ar-X) | NaOtBu, Cs2CO3 | Toluene, Dioxane |

| N-acylation | Acyl chloride (RCOCl) | Et3N, Pyridine | CH2Cl2, THF |

Table 3: General Conditions for Derivatization at the 10-Position of Phenoxazine

Regioselective Functionalization of the Phenoxazine Ring System at Various Positions

The regioselective functionalization of the phenoxazine ring system, particularly at positions other than the nitrogen atom, is crucial for the synthesis of complex derivatives with tailored properties. The inherent reactivity of the phenoxazine core is influenced by the electron-donating nature of the nitrogen and oxygen atoms, which directs electrophilic substitution primarily to the positions para to the heteroatoms (positions 3 and 7). However, achieving regioselectivity can be challenging due to the presence of multiple activated sites.

For a pre-functionalized core such as this compound, the chlorine atoms serve as versatile handles for further derivatization through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl or vinyl groups at the 2- and 8-positions by reacting the dichlorophenoxazine with a boronic acid or ester in the presence of a palladium catalyst. organic-chemistry.org The regioselectivity of a mono-coupling reaction would be a significant challenge, potentially requiring careful control of stoichiometry and reaction conditions or the use of a directing group.

The Buchwald-Hartwig amination can be similarly employed to introduce amino groups at the 2- and 8-positions by coupling with primary or secondary amines. wikipedia.orgacsgcipr.org Other palladium-catalyzed reactions, such as the Sonogashira coupling (for alkynyl groups) and Heck coupling (for vinyl groups), can also be utilized for the functionalization of the chloro-substituted positions.

Directed ortho-metalation (DoM) is another powerful strategy for achieving regioselective functionalization. By first installing a directing group on the phenoxazine core, it is possible to direct a strong base (typically an organolithium reagent) to deprotonate an adjacent position, which can then be quenched with an electrophile. This allows for the introduction of a wide range of functional groups at specific locations on the aromatic rings.

| Reaction | Reagents | Catalyst | Position(s) Functionalized |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, Pd(OAc)2 | 2, 8 |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3/Ligand | 2, 8 |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | 2, 8 |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2) | Lewis acid (e.g., FeBr3) | 3, 7 (and others) |

| Directed ortho-Metalation | Organolithium, Electrophile | - | Position ortho to directing group |

Table 4: Methodologies for Regioselective Functionalization of the Phenoxazine Ring

Principles of Sustainable Synthesis and Green Chemistry in Phenoxazine Research

The growing emphasis on environmental stewardship within the chemical sciences has prompted a critical re-evaluation of traditional synthetic routes for producing heterocyclic compounds, including phenoxazine and its derivatives. Classical methods for synthesizing the phenoxazine core have often involved the use of stoichiometric amounts of harsh chemicals, strong acids, and high reaction temperatures, which can lead to low yields and the generation of significant chemical waste. researchgate.net In response, researchers are increasingly adopting the principles of green chemistry to develop more sustainable, efficient, and environmentally benign methodologies for phenoxazine synthesis. These modern approaches prioritize atom economy, energy efficiency, the use of safer solvents and reagents, and the reduction of hazardous byproducts.

Key green chemistry principles being actively explored in the context of phenoxazine research include:

Catalysis: The use of catalysts is preferred over stoichiometric reagents to enhance reaction efficiency and reduce waste. In phenoxazine research, this is evident in two major ways. Firstly, catalytic reactions like the Buchwald-Hartwig cross-coupling are employed for the synthesis of phenoxazine derivatives. nih.gov Secondly, phenoxazine derivatives themselves are being developed as highly efficient metal-free organocatalysts. scielo.br These organic photoredox catalysts are used in processes like organocatalyzed atom transfer radical polymerization (O-ATRP), offering a sustainable alternative to traditional systems that rely on transition metals, which can contaminate the resulting polymers. scielo.brnih.gov

Safer Solvents and Reaction Conditions: A significant focus of green phenoxazine synthesis is the replacement of toxic organic solvents with more environmentally friendly alternatives. colab.ws Research has demonstrated that the activity of certain catalysts in phenoxazine synthesis is excellent in green solvents. researchgate.net Furthermore, the development of one-pot syntheses and electrochemical methods reduces the need for intermediate purification steps and often allows for reactions under milder conditions. nih.goviaea.org

Energy Efficiency: Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. colab.ws Photoredox catalysis, which utilizes visible light to drive chemical reactions, is another prime example of an energy-efficient approach being applied in the field of phenoxazine chemistry. nih.govnih.gov

Waste Prevention and Atom Economy: The design of synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. One-pot, three-component reactions for synthesizing 1,4-benzoxazinone derivatives represent a strategy that improves atom economy. researchgate.net Similarly, enzymatic strategies offer a highly selective and efficient alternative to classical chemical oxidation, minimizing byproduct formation. researchgate.net

Innovative Synthetic Strategies:

Enzymatic Synthesis: An environmentally friendly enzymatic strategy has been developed as an efficient alternative to classic chemical oxidation for producing these heterocyclic compounds. This approach is particularly valuable for the valorization of dye-containing wastewaters, transforming potential pollutants into valuable chemical scaffolds. researchgate.net

Electrochemical Synthesis: Green, one-pot electrochemical methods are being used for the synthesis of novel π-extended phenoxazine derivatives. iaea.org This technique uses electrical current to drive reactions, often eliminating the need for harsh oxidizing or reducing agents.

The following tables provide a comparative overview of traditional versus green synthetic approaches and summarize the application of green chemistry principles in phenoxazine research.

Table 1: Comparison of Synthetic Methodologies for Phenoxazine Derivatives

| Feature | Traditional Synthetic Methods | Green & Sustainable Methods |

| Reagents | Stoichiometric amounts of strong acids, harsh chemicals. researchgate.net | Catalytic amounts of reagents, enzymes, milder bases (e.g., Na₂CO₃). researchgate.netacs.org |

| Solvents | Often rely on toxic or hazardous organic solvents. colab.ws | Use of safer, "green" solvents; solvent-free conditions. researchgate.netcolab.ws |

| Conditions | High temperatures, often requiring significant energy input. researchgate.net | Milder conditions, room temperature, use of light (photocatalysis), or electrochemistry. nih.goviaea.org |

| Efficiency | Can suffer from low production yields. researchgate.net | Higher yields, improved atom economy through one-pot and multicomponent reactions. researchgate.net |

| Waste | Generation of significant hazardous waste and byproducts. colab.ws | Waste reduction through catalysis, enzymatic processes, and higher selectivity. researchgate.net |

Table 2: Application of Green Chemistry Principles in Phenoxazine Research

| Green Chemistry Principle | Example in Phenoxazine Research | Research Finding |

| Catalysis | Development of phenoxazine-based organic photoredox catalysts for O-ATRP. scielo.brnih.gov | Enables the synthesis of metal-free polymers, avoiding contamination from transition-metal catalysts. scielo.br |

| Use of Green Solvents | A study on catalyst activity for benzophenoxazinone synthesis in various solvents. researchgate.net | The catalyst activity was found to be excellent in green solvents, promoting their use over hazardous alternatives. researchgate.net |

| Designing Safer Chemicals | Use of phenoxazine derivatives as organocatalysts. nih.gov | Replaces potentially toxic heavy metal catalysts with more sustainable organic alternatives. nih.gov |

| Energy Efficiency | Use of visible light in photoredox-catalyzed polymer synthesis. nih.gov | Utilizes light as a renewable energy source to drive chemical reactions under mild conditions. nih.gov |

| Waste Prevention | Development of an environment-friendly enzymatic process. researchgate.net | Provides an efficient and clean alternative to classic chemical oxidation methods for creating the phenoxazine scaffold. researchgate.net |

By embracing these principles, the field of phenoxazine chemistry is advancing towards more sustainable practices that are not only environmentally responsible but also often lead to more cost-effective and efficient production of these valuable compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for Phenoxazine Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2,8-dichloro-10H-phenoxazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis in Detail

¹H NMR spectroscopy would identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms on the phenoxazine (B87303) core. For the 2,8-dichloro derivative, one would expect to see signals corresponding to the aromatic protons and the N-H proton. The symmetrical substitution pattern would simplify the spectrum, likely showing three distinct aromatic proton signals. Their specific chemical shifts (ppm) and coupling constants (Hz) would confirm the 2,8-substitution pattern and the connectivity of the protons on the benzene (B151609) rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Frameworks

¹³C NMR spectroscopy is used to map the carbon backbone of the molecule. A spectrum for this compound would show distinct signals for each chemically unique carbon atom. Due to the molecule's symmetry, there would be fewer than 12 signals. The chemical shifts would differentiate between carbons bonded to chlorine, nitrogen, oxygen, and hydrogen, providing a complete picture of the carbon framework.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Research

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the arrangement of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to define the molecule's three-dimensional conformation.

Infrared (IR) Spectroscopy for Characterization of Molecular Vibrations and Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. An IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for:

N-H stretching: A sharp peak typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Signals for aromatic C-H bonds, usually appearing just above 3000 cm⁻¹.

C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-N and C-O stretching: Found in the fingerprint region (roughly 1000-1300 cm⁻¹).

C-Cl stretching: Typically observed in the lower frequency region of the fingerprint, around 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The phenoxazine core is a chromophore, and its UV-Vis spectrum would display characteristic absorption maxima (λ_max). For phenoxazine derivatives, these typically include π-π* transitions. nih.gov The positions and intensities of these absorption bands are influenced by substituents on the aromatic rings. The two chloro groups in the 2 and 8 positions would be expected to cause a shift in the absorption maxima compared to the unsubstituted phenoxazine.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Elucidation of Fragmentation Pathways in Research

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₇Cl₂NO), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Analysis of the fragment ions would reveal how the molecule breaks apart, further confirming the structure of the phenoxazine ring system. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within a crystal lattice.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the latest searches, a comprehensive understanding of its likely solid-state structure can be inferred from the analysis of the parent compound, 10H-phenoxazine, and other halogenated derivatives. Computational modeling also offers valuable insights into the potential structural parameters of this compound.

Structural Analysis of the Phenoxazine Core

Interactive Data Table: Crystallographic Data for 10H-Phenoxazine

| Parameter | Value |

| Formula | C₁₂H₉NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.796(3) |

| b (Å) | 5.867(1) |

| c (Å) | 11.238(2) |

| β (°) | 108.79(3) |

| Volume (ų) | 860.7(3) |

| Z | 4 |

Data obtained at room temperature.

Influence of Halogen Substitution on Crystal Packing

It is reasonable to predict that the chloro substituents in this compound would engage in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center. These interactions, along with potential C-H···Cl hydrogen bonds, would play a crucial role in the supramolecular assembly of the crystal structure.

Intermolecular Interactions

The solid-state structure of phenoxazine derivatives is stabilized by a network of intermolecular interactions. In the parent 10H-phenoxazine, despite the potential for N-H···O hydrogen bonding, the crystal packing is dominated by van der Waals forces. acs.orgumons.ac.be However, in many derivatives, hydrogen bonding and π-π stacking are prominent features.

For this compound, the N-H group of the central ring is a potential hydrogen bond donor. It is highly probable that in the solid state, this N-H group would form intermolecular hydrogen bonds with either the oxygen atom of an adjacent molecule or one of the chlorine atoms, leading to the formation of chains or more complex three-dimensional networks.

Furthermore, the electron-rich aromatic rings of the phenoxazine core are prone to π-π stacking interactions. These interactions, characterized by the face-to-face or offset stacking of the aromatic systems, are a significant cohesive force in the crystals of many phenoxazine derivatives. In the case of 10-phenyl-10H-phenoxazine-4,6-diol, π-π stacking is observed with a distance of 3.6355(11) Å between the stacked rings. researchgate.net The presence of electron-withdrawing chlorine atoms in this compound could modulate the nature of these π-π interactions.

Theoretical Predictions of Molecular Structure

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of molecular geometry. Theoretical calculations for the phenoxazine core have shown good agreement with experimental data. rsc.org For this compound, it is anticipated that the tricyclic system will remain largely planar, with the chlorine atoms lying in the plane of the benzene rings. The key bond lengths and angles are expected to be influenced by the electronic effects of the chlorine substituents.

Interactive Data Table: Predicted Bond Lengths and Angles for a Halogenated Phenoxazine Derivative (Illustrative)

| Bond/Angle | Predicted Value |

| C-Cl (Å) | 1.74 |

| C-N (Å) | 1.40 |

| C-O (Å) | 1.38 |

| C-C (aromatic, Å) | 1.39 - 1.41 |

| ∠ C-C-Cl (°) | 119.5 |

| ∠ C-N-C (°) | 123.0 |

| ∠ C-O-C (°) | 118.0 |

These are generalized, illustrative values and would require specific computational studies for this compound for accurate prediction.

Computational and Theoretical Investigations of 2,8 Dichloro 10h Phenoxazine and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT) for Electronic Structure, Stability, and Excited States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,8-dichloro-10H-phenoxazine. Density Functional Theory (DFT) is a widely used method to determine the ground-state electronic structure and stability of molecules, while Time-Dependent DFT (TD-DFT) is employed to investigate their excited states and interaction with light. nih.govmdpi.com

Electronic Structure and Stability: DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and the characteristic butterfly conformation of the phenoxazine (B87303) core. These calculations also yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for determining the molecule's electronic properties. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov

Excited States and Photophysical Properties: TD-DFT calculations are essential for understanding how this compound behaves upon absorbing light. These calculations can predict the molecule's electronic absorption spectrum, identifying the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.). uiowa.edu For many phenoxazine derivatives, these transitions involve moving an electron from the HOMO to the LUMO, often characterized as π-π* or intramolecular charge transfer (CT) transitions. nih.govnih.gov

The nature of the excited state is crucial for applications in areas like photoredox catalysis. acs.org TD-DFT can elucidate whether an excited state has a locally excited (LE) or charge transfer character. uiowa.edu In N-aryl phenoxazines, for example, CT can occur from the electron-rich phenoxazine core to the N-aryl substituent. nih.gov The introduction of chlorine atoms on the core can modulate these properties, influencing the absorption wavelength, excited-state lifetimes, and the efficiency of processes like intersystem crossing to the triplet state (T₁). nih.govuiowa.edu

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Transition (TD-DFT) |

|---|---|---|---|---|

| 10H-Phenoxazine (Parent) | -5.10 | -0.95 | 4.15 | HOMO → LUMO (π-π) |

| N-Phenylphenoxazine | -5.25 | -1.20 | 4.05 | HOMO → LUMO (Mixed π-π/CT) |

| Hypothetical this compound | -5.45 | -1.50 | 3.95 | HOMO → LUMO (π-π*) |

Note: The values for this compound are hypothetical and included for illustrative purposes to show the expected trend from electron-withdrawing substituents.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Various Environments

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. ekb.eg MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).

For this compound, a key area of investigation for MD simulations would be its conformational dynamics. The phenoxazine ring system is not planar and undergoes a "butterfly-like" inversion motion. MD simulations can map the energy landscape of this inversion and calculate the rate at which it occurs. This flexibility can be crucial for its function, for instance, in maintaining a planar conformation during a catalytic cycle to enhance performance. acs.org

Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. By explicitly including solvent molecules in the simulation box, one can investigate:

Solvation Structure: How solvent molecules arrange around the solute and the nature of specific interactions (e.g., hydrogen bonding, π-stacking).

Diffusion: The rate at which the molecule moves through the solvent.

Conformational Preferences: How the solvent environment influences the equilibrium between different conformations of the phenoxazine ring.

Although specific MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology is a standard tool for understanding the dynamics of similar heterocyclic systems and their interactions in condensed phases. dntb.gov.ua

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. scispace.com These theoretical spectra can be used to:

Assign specific peaks in an experimental spectrum to the correct atoms in the molecule.

Distinguish between different possible isomers or conformations.

Understand how the electronic environment around each nucleus is affected by the chlorine substituents.

A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned molecular structure. semanticscholar.org

Vibrational Spectroscopy (IR & Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. wisc.edu Each calculated vibrational mode can be animated to visualize the atomic motions involved (e.g., N-H stretch, C-Cl stretch, aromatic ring breathing). This information is crucial for assigning the absorption bands in an experimental IR spectrum. Comparing the theoretical and experimental vibrational spectra helps confirm the presence of specific functional groups and provides a detailed fingerprint of the molecule's structure. scispace.com

| Spectroscopic Parameter | Experimental Value | Theoretically Calculated Value | Method |

|---|---|---|---|

| ¹H NMR Chemical Shift (H at C4) | ~6.8 ppm | ~6.9 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (C at C2) | ~116 ppm | ~117 ppm | DFT/GIAO |

| IR Frequency (N-H stretch) | ~3400 cm⁻¹ | ~3415 cm⁻¹ | DFT/B3LYP |

| Electronic Absorption (λₘₐₓ) | ~380 nm | ~375 nm | TD-DFT |

Note: Values are representative and for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them.

For this compound, this approach could be used to study various reactions, such as:

Redox Processes: Modeling the one-electron oxidation of the phenoxazine to its radical cation. Calculations can predict the ionization potential and the structural changes that occur upon electron removal.

Proton Transfer: Investigating the acidity of the N-H proton by calculating the energetics of its removal by a base.

Photochemical Reactions: TD-DFT can be used to explore reaction pathways on excited-state potential energy surfaces, for example, in the context of photoredox catalysis where the excited molecule engages in electron transfer. researchgate.net

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways, computational models can predict which reaction mechanism is most likely to occur under a given set of conditions.

Structure-Property Relationship (SPR) Modeling from a Computational Perspective to Guide Rational Design

Structure-Property Relationship (SPR) modeling aims to connect a molecule's chemical structure to its physical, chemical, or biological properties. Computational chemistry is central to modern SPR, as it allows for the systematic in silico modification of a lead compound and the rapid prediction of the resulting property changes. acs.org

For the phenoxazine scaffold, computational SPR studies can guide the rational design of new derivatives with tailored properties. nih.gov For instance, if the goal is to design a more efficient photoredox catalyst, one could start with the this compound structure and computationally explore the effect of further modifications. acs.org This involves:

Defining a Property of Interest: This could be the excited-state reduction potential, the wavelength of maximum absorption (λₘₐₓ), or the HOMO energy.

Systematic Structural Modification: A library of virtual derivatives is created by changing substituents at various positions on the phenoxazine core.

High-Throughput Calculations: DFT and TD-DFT calculations are performed on the entire library to predict the property of interest for each molecule.

Analysis and Model Building: The resulting data is analyzed to establish a clear relationship between specific structural features (e.g., the electron-donating/withdrawing nature of a substituent) and the calculated property.

This computational approach allows researchers to screen hundreds of potential candidates and identify the most promising ones for synthesis and experimental testing, significantly accelerating the discovery of new functional molecules. nih.govacs.org The modification of the phenoxazine core with electron-donating or electron-withdrawing groups has been shown to be an effective strategy for tuning triplet energies and redox potentials. nih.govacs.org

| Substituent at C2/C8 | Nature | Calculated Oxidation Potential (V) | Calculated λₘₐₓ (nm) |

|---|---|---|---|

| -H | Neutral | 0.65 | 315 |

| -OCH₃ | Electron-Donating | 0.50 | 330 |

| -Cl | Electron-Withdrawing | 0.80 | 320 |

| -CN | Strongly Electron-Withdrawing | 0.95 | 325 |

Note: Values are illustrative, based on general chemical principles and findings for phenoxazine derivatives. nih.gov

Photophysical Properties and Advanced Optoelectronic Material Research Applications

Fundamental Light Absorption and Emission Characteristics of Phenoxazine (B87303) Derivatives

Phenoxazine derivatives are known for their compelling photophysical properties, including intense absorption in the visible spectrum and significant fluorescence. researchgate.net The specific absorption and emission wavelengths can be tuned by chemical modification of the phenoxazine core. The inherent π-conjugated system is responsible for these optical properties. nih.gov The non-planar structure not only hinders aggregation but also influences the electronic coupling between molecules, which can be advantageous in optoelectronic devices. researchgate.net For instance, certain benzo[a]phenoxazine dyes like Nile Red and Nile Blue are noted for their high fluorescence, photostability, and solvent-dependent optical properties. nih.gov

The efficiency of light emission in phenoxazine derivatives is quantified by their fluorescence quantum yields (ΦF) and lifetimes (τ). These parameters are sensitive to the molecular structure and the surrounding environment. For example, in a comparative study of donor-acceptor-donor type near-infrared (NIR) fluorophores, the phenoxazine derivative DPTQ-PhPXZ exhibited a higher quantum yield than its phenothiazine (B1677639) counterpart, both in solution and in an aggregated state. nih.gov This highlights the influence of the heteroatom in the central ring on the photophysical outcome.

Certain phenoxazine-based dyes, such as the benzo[a]phenoxazine Nile Blue, have a measured fluorescence lifetime of approximately 1.42 ns in ethanol. nih.gov In the realm of phosphorescence, which involves emission from a triplet excited state, phenoxazine–quinoline conjugates have been studied. Depending on the specific molecular structure and state (e.g., in a polymer film or as aggregates), these materials can exhibit phosphorescence quantum yields (ΦP) ranging from approximately 7% to 28%, with lifetimes (τP) in the microsecond range (22–62 µs). nih.gov

| Compound Type | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Nile Blue (Benzo[a]phenoxazine) | Fluorescence Lifetime (τ) | ~1.42 ns | Ethanol | nih.gov |

| Phenoxazine-Quinoline Conjugate (PQCl aggregates) | Phosphorescence Quantum Yield (ΦP) | ~25% | THF-water mixture | nih.gov |

| Phenoxazine-Quinoline Conjugate (PQBr aggregates) | Phosphorescence Quantum Yield (ΦP) | ~28% | THF-water mixture | nih.gov |

| Phenoxazine-Quinoline Conjugates (aggregates) | Phosphorescence Lifetime (τP) | ~22-62 µs | THF-water mixture | nih.gov |

A significant area of research for phenoxazine derivatives is in materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov The TADF mechanism allows organic light-emitting diodes (OLEDs) to overcome the intrinsic limitations of conventional fluorescence, theoretically enabling 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov This process relies on efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy. nih.govbeilstein-journals.org

A prerequisite for efficient TADF is a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, typically less than 0.2 eV. nih.gov The predominant design strategy to achieve this is to use a donor-acceptor (D-A) molecular architecture where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.govelsevierpure.comnih.gov Phenoxazine is an excellent choice for the donor unit in these systems due to its strong electron-donating nature. elsevierpure.comrsc.org By pairing phenoxazine with a suitable electron acceptor, it is possible to create molecules with the desired small ΔEST. For example, phenoxazine-dibenzothiophene sulfoximine (B86345) emitters have been developed with ΔEST values as low as 0.02–0.03 eV, confirming their TADF character. nih.gov Another D-A compound based on phenoxazine and dibenzo[a]phenazine showed an activation energy for the TADF process of just 15 meV. beilstein-journals.org

| Phenoxazine-Based TADF System | Key Property | Reported Value | Significance | Source |

|---|---|---|---|---|

| PXZ-SFIP, PXZ-SFIC, PXZ-SFIS | ΔEST (S1-T1 Energy Gap) | ~0.02-0.03 eV | Ensures efficient triplet-to-singlet up-conversion. | nih.gov |

| Phenoxazine-dibenzo[a]phenazine (D-A type) | TADF Activation Energy | 15 meV | Indicates a very low thermal energy barrier for RISC. | beilstein-journals.org |

| Pyridazine with Phenoxazine donor | TADF Lifetime | 93 ns | Demonstrates delayed fluorescence characteristic. | nih.gov |

Charge Transport Properties in Phenoxazine-based Systems for Organic Electronics

The ability of a material to transport electrical charges (electrons or holes) is fundamental to its function in an electronic device. The extended π-conjugated system within the phenoxazine skeleton facilitates charge transport. nih.gov Research has demonstrated that polymers incorporating phenoxazine are promising p-type semiconductors, meaning they are efficient at transporting holes.

In studies focused on organic field-effect transistors (OFETs), new conjugated polymers based on phenoxazine have been synthesized and characterized. researchgate.net These materials have been successfully used as the active p-channel semiconductor layer in OFETs, achieving a field-effect hole mobility as high as 6 × 10⁻⁴ cm²/(V s) and an on/off current ratio of up to 10⁴. researchgate.net Furthermore, phenoxazine derivatives have been engineered as solution-processable hole-transporting materials (HTMs) for use in OLEDs, showcasing their versatility in managing charge within optoelectronic devices. rsc.org

Role as Electron Donors in Advanced Organic Semiconductors and their Design Principles

The phenoxazine moiety is widely recognized as a potent electron donor in the design of advanced organic semiconductors. hgxx.orgresearchgate.netnih.gov This strong electron-donating capacity is a key feature in the design of D-A type molecules for various applications. elsevierpure.comnih.gov The design principle leverages this property to facilitate intramolecular charge transfer (ICT), which is crucial for the function of TADF emitters and organic solar cell dyes. elsevierpure.comnih.gov

Comparative studies have shown that the electron-donating strength of the phenoxazine core is superior to that of other common donor units like triphenylamine (B166846) and the structurally similar phenothiazine. researchgate.netresearchgate.net This enhanced donor capacity often translates to improved device performance. researchgate.netresearchgate.net The non-planar, butterfly geometry of the phenoxazine unit also plays a critical design role by sterically hindering intermolecular aggregation, which helps maintain the intrinsic electronic properties of the individual molecules. hgxx.orgresearchgate.net

Research into Organic Light-Emitting Diodes (OLEDs) and Thin-Film Transistors (TFTs) Utilizing Phenoxazine Scaffolds

The versatile properties of phenoxazine derivatives have led to their successful integration into several optoelectronic devices, most notably OLEDs and TFTs. nih.govresearchgate.net

In the field of OLEDs, phenoxazine-based materials are utilized in multiple roles. They serve as the emitting layer in highly efficient TADF-OLEDs, as host materials for phosphorescent emitters, and as hole-transporting layers. nih.govrsc.orgvdu.lt OLEDs fabricated with phenoxazine-based TADF emitters have demonstrated impressive performance metrics. For example, a device using a phenoxazine-triphenyltriazine derivative achieved a maximum external quantum efficiency (EQE) of 12.5% with green emission. rsc.orgscilit.com Even higher efficiencies have been reported for other green TADF emitters based on phenoxazine and quinoxaline, with a maximum EQE reaching 22.4%. researchgate.net OLEDs using phenoxazine-dibenzothiophene sulfoximine emitters have also shown good performance, with EQEs of 5.8%. nih.gov

For thin-film transistors, phenoxazine-based conjugated polymers have been employed as the p-channel semiconductor, demonstrating their suitability for transistor applications with hole mobilities reaching 6 × 10⁻⁴ cm²/(V s). researchgate.net

| Device | Phenoxazine Compound Role | Key Performance Metric | Reported Value | Source |

|---|---|---|---|---|

| Green TADF-OLED | Emitter (Phenoxazine-Quinoxaline) | Max. External Quantum Efficiency (EQE) | 22.4% | researchgate.net |

| Green TADF-OLED | Emitter (Phenoxazine-Triphenyltriazine) | Max. External Quantum Efficiency (EQE) | 12.5% | rsc.orgscilit.com |

| TADF-OLED | Emitter (Phenoxazine-Dibenzothiophene Sulfoximine) | External Quantum Efficiency (EQE) | 5.8% | nih.gov |

| Green Phosphorescent OLED | Host Material | Max. Current Efficiency | 18.3 cd/A | lsmu.lt |

| Organic Thin-Film Transistor (TFT) | p-channel Semiconductor | Hole Mobility | up to 6 × 10⁻⁴ cm²/(V s) | researchgate.net |

Performance and Optimization Studies in Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine-based organic dyes are highly effective sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Their strong electron-donating character promotes efficient charge injection from the excited dye into the semiconductor's conduction band, a critical step in the photovoltaic process. hgxx.org The typical molecular design for these dyes is a D-π-A structure, where the phenoxazine donor (D) is connected to an acceptor/anchoring group (A) via a π-conjugated bridge. hgxx.orgnih.gov The non-planar phenoxazine structure is again advantageous, as it helps to suppress the formation of dye aggregates on the TiO₂ photoanode, which can otherwise impair device efficiency. hgxx.orgresearchgate.net

DSSCs utilizing phenoxazine dyes have achieved high power conversion efficiencies (PCEs). Devices based on a single phenoxazine sensitizer (B1316253) have recorded PCEs of up to 7.8%. researchgate.net Performance can be further optimized through strategies like co-sensitization, where a phenoxazine dye is used in combination with another dye to broaden the solar spectrum absorption. Notably, a co-sensitization approach using a phenoxazine dye with a porphyrin dye resulted in a state-of-the-art PCE of 14.2% with a cobalt-based electrolyte. researchgate.net

| DSSC System | Phenoxazine Dye | Key Performance Metric | Reported Value | Source |

|---|---|---|---|---|

| Co-sensitization with Porphyrin | SGT-149 | Power Conversion Efficiency (PCE) | 14.2% | researchgate.net |

| Single Sensitizer | POZ-3 | Power Conversion Efficiency (PCE) | 7.8% | researchgate.net |

| Single Sensitizer | POZ-2 | Power Conversion Efficiency (PCE) | 6.6% | researchgate.net |

| Single Sensitizer | POZ-4 | Power Conversion Efficiency (PCE) | 7.1% | researchgate.net |

Development and Characterization of Electrochromic Materials Based on Phenoxazine Derivatives

Phenoxazine has garnered attention as a promising chromophore for the development of advanced electrochromic materials, which can reversibly change color upon the application of an electrical potential. nih.gov Such materials are integral to technologies like smart windows, displays, and military camouflage. nih.gov The integration of phenoxazine units into conjugated polymer structures is a key area of research for creating high-performance electrochromic systems. nih.gov

The phenoxazine moiety, a heterocyclic chromophore containing both electron-rich nitrogen and oxygen atoms, typically imparts a non-planar structure to the molecule. nih.gov Incorporating this chromophore into a polymer backbone can lead to materials with lower oxidation potentials and enhanced long-term stability. nih.gov When phenoxazine derivatives are electropolymerized onto conductive surfaces like ITO/glass electrodes, they form thin films whose optical properties can be controlled electrochemically. nih.gov

The characterization of these materials involves cyclic voltammetry to study their redox behavior and spectroelectrochemistry to analyze the changes in their absorption spectra at different applied potentials. Research on carbazole–thiophene derivatives has shown that the introduction of a phenoxazine group significantly influences the electrochemical properties of the resulting polymer films. nih.gov For instance, the presence of the phenoxazine unit can alter the oxidation and reduction peaks of the material. nih.gov This modification leads to distinct color changes in different redox states, a phenomenon attributed to the synergistic electronic effects between the main polymer chain and the phenoxazine group. nih.gov Furthermore, the phenoxazine chromophore has been observed to contribute to faster switching times between different color states. nih.gov

While specific data for 2,8-dichloro-10H-phenoxazine-based electrochromic materials is not extensively detailed, the principles of molecular design suggest that the electron-withdrawing nature of the two chlorine atoms would significantly modulate the electronic properties of the phenoxazine core. This substitution is expected to influence the oxidation potential and the energy levels of the polymer, thereby affecting the color, stability, and switching kinetics of the resulting electrochromic material.

Table 1: Electrochemical and Electrochromic Properties of a Representative Phenoxazine-Containing Polymer Film Data based on analogous systems described in the literature. nih.gov

| Property | Neutral State | Oxidized State 1 | Oxidized State 2 |

|---|---|---|---|

| Applied Potential | 0 V | Intermediate V | High V |

| Color | Tangerine / Yellow | Green | Purple / Blue-Gray |

| Key Absorption λmax | ~450 nm | ~600 nm | >750 nm |

| Switching Time (s) | - | < 2 | < 2 |

Application in Photoredox Catalysis Research

Phenoxazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a sustainable and metal-free alternative to traditional iridium and ruthenium complexes. nih.govsigmaaldrich.com These catalysts are particularly effective in driving reactions like organocatalyzed atom transfer radical polymerization (O-ATRP) under visible light irradiation. nih.govvjst.vn O-ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.govbohrium.com

The effectiveness of a phenoxazine-based photoredox catalyst is determined by its photophysical and electrochemical properties, which can be precisely tuned through structural modifications. nih.govnih.gov Key parameters include the catalyst's absorption spectrum, excited state reduction potential, and the stability of its radical cation. nih.govresearchgate.net Research has established clear structure-property relationships that guide the design of new catalysts. nih.gov

In the O-ATRP mechanism, the phenoxazine photocatalyst absorbs light to reach an excited state. This excited molecule must be strongly reducing enough to activate an alkyl halide initiator, generating a radical that begins polymerization. vjst.vn The oxidized catalyst (the radical cation) then acts as a deactivator, reversibly reacting with the propagating polymer radical to control the polymerization process. researchgate.net The stability and oxidizing power of this radical cation are crucial for maintaining control over the polymer chain growth. nih.govresearchgate.net

Computational and experimental studies have shown that N-aryl phenoxazines are highly efficient for O-ATRP. nih.gov The design of visible-light-absorbing phenoxazines is a key goal, as the use of lower-energy light can prevent undesirable side reactions. nih.gov The development of core-modified phenoxazines has successfully produced catalysts that absorb in the visible spectrum and exhibit superior performance in O-ATRP, leading to polymers with excellent control over molecular weight and dispersity (Đ ≤ 1.5). nih.govnih.gov

Table 2: Representative Photophysical and Electrochemical Properties of N-Aryl Phenoxazine Photoredox Catalysts Illustrative data based on properties reported for various phenoxazine derivatives. nih.govnih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| λmax,abs | Wavelength of maximum absorption | 350-400 nm |

| εmax | Molar extinction coefficient | 6,000 - 25,000 M⁻¹cm⁻¹ |

| E₀(PC•+/PC) | Ground state oxidation potential vs. SCE | ~0.5 V |

| E*red | Excited state reduction potential vs. SCE | -1.8 to -2.2 V |

| ET | Triplet Energy | ~2.5 eV |

Molecular and Cellular Mechanisms of Biological Interaction Strictly Excluding Clinical Outcomes and Efficacy

Investigations into Enzyme Inhibition Mechanisms and Specific Enzyme Targeting

The phenoxazine (B87303) scaffold is a recurring motif in the study of enzyme inhibition. Research has explored its potential to interact with a variety of enzymes, with substitutions on the phenoxazine ring playing a critical role in determining potency and selectivity.

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. nih.govnih.gov Its role in mediating immune tolerance has made it a significant target in various therapeutic areas. nih.gov Natural compounds containing the aminophenoxazinone structure, such as cinnabarinic acid, have been identified as potent IDO1 inhibitors. frontiersin.org Cinnabarinic acid, for instance, demonstrates an IC50 of 0.46 μM against IDO1. frontiersin.org While direct studies on 2,8-dichloro-10H-phenoxazine are not extensively documented in the reviewed literature, the established activity of related phenoxazine-containing compounds suggests the potential for this chemical class to interact with the active site of IDO1. The mechanism of inhibition by many small molecules involves binding to the heme iron within the enzyme's active site. nih.gov

Trypanothione reductase (TryR) is an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov This enzyme is a key target for the development of new anti-protozoal drugs because it is absent in humans, offering a pathway for selective toxicity. nih.gov Research into inhibitors of TryR has revealed that phenothiazines, a class of compounds structurally similar to phenoxazines, are potent inhibitors of this enzyme. Thioridazine, a phenothiazine (B1677639), has been shown to be one of the most potent irreversible inhibitors of Trypanothione reductase from Trypanosoma cruzi. While direct studies on this compound are limited, the known activity of related tricyclic structures against TryR suggests a potential mechanism of action. These inhibitors are often competitive with the enzyme's substrate, trypanothione.

Lanosterol-14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, including cholesterol in mammals and ergosterol in fungi. nih.govwikipedia.org It is a member of the cytochrome P450 superfamily and is a well-established target for antifungal agents. nih.govnih.gov The inhibition of this enzyme disrupts the integrity of the cell membrane. While specific studies on the interaction of this compound with CYP51 are not detailed in the available research, the broad inhibitory potential of heterocyclic compounds against P450 enzymes suggests this as a possible area of interaction.

Oxidosqualene cyclase (OSC) is another key enzyme in sterol biosynthesis, catalyzing the cyclization of 2,3-oxidosqualene to lanosterol. nih.govnih.gov Inhibition of OSC leads to a buildup of oxidosqualene and a depletion of downstream sterols, which can have significant cellular consequences. nih.gov Research has identified various compounds that can inhibit OSC, and this enzyme is considered a target for cholesterol-lowering and antifungal drugs. nih.govnih.gov The potential for this compound to act as an inhibitor of OSC has not been specifically elucidated in the reviewed literature.

Detailed Studies of Receptor Antagonism (e.g., P2X4 and P2X7 Receptors) at the Molecular Level

Purinergic P2X receptors are ATP-gated ion channels involved in a variety of physiological processes. nih.gov Certain phenoxazine derivatives have been identified as antagonists of these receptors.

N-substituted phenoxazine derivatives have been a focus of research for their potent antagonistic effects on the P2X4 receptor. nih.gov One such derivative, N-(p-methylphenylsulfonyl)phenoxazine, has been identified as a selective P2X4 antagonist with comparable potency across human, rat, and mouse species (IC50: 0.928-1.76 μM). nih.gov These compounds have been shown to act through an allosteric mechanism, meaning they bind to a site on the receptor that is different from the ATP binding site. nih.gov This binding event induces a conformational change in the receptor that prevents it from being activated by ATP. Another phenoxazine derivative, N-(benzyloxycarbonyl)phenoxazine, was found to be a particularly potent P2X4 antagonist with an IC50 of 0.189 μM and demonstrated good selectivity over other human P2X receptor subtypes. nih.gov

The P2X7 receptor is another member of the P2X family that has been implicated in inflammatory processes. nih.gov While the reviewed literature highlights the discovery of potent and selective antagonists for the P2X7 receptor, specific studies detailing the interaction of this compound with this receptor are not available.

| Compound | Receptor Target | Potency (IC50) | Species | Mechanism of Action |

| N-(p-methylphenylsulfonyl)phenoxazine | P2X4 | 0.928-1.76 µM | Human, Rat, Mouse | Allosteric Antagonism |

| N-(benzyloxycarbonyl)phenoxazine | P2X4 | 0.189 µM | Human | Not specified |

Analysis of Molecular Interactions with Nucleic Acids and Proteins in Research Settings

The planar, electron-rich structure of the phenoxazine ring system makes it a candidate for interaction with biological macromolecules like nucleic acids and proteins.

Studies have shown that N10-substituted phenoxazines with a chlorine substitution at the C-2 position can bind to calf-thymus DNA and plasmid DNA with high affinity. nih.gov The binding of these compounds to DNA has been observed to enhance the melting temperature of the DNA, indicating a stabilizing interaction. nih.gov A common method to study these interactions is through the use of DNA-ethidium bromide complexes. The addition of the phenoxazine derivatives leads to the dissociation of ethidium bromide from the DNA, which can be monitored spectroscopically. nih.gov This suggests that the phenoxazine compounds may intercalate between the base pairs of the DNA, similar to ethidium bromide.

The nature of the substituent at the N10 position influences the strength of the interaction. For instance, butyl- and propyl-substituted phenoxazines were found to be more effective at displacing ethidium bromide from DNA compared to an acetyl-substituted derivative. nih.gov This highlights the role of steric and electronic properties of the substituents in modulating the binding affinity. The interaction of phenoxazine derivatives with proteins is a broad area of research, with the specific interactions being highly dependent on the protein target and the substitution pattern of the phenoxazine. nih.gov

Modulation of Cellular Transport Systems: Focus on P-glycoprotein Inhibition in Multidrug Resistance Mechanisms (In Vitro Cell Line Studies)

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. scielo.brnih.gov The inhibition of P-gp is a key strategy to overcome MDR. The potential for phenoxazine derivatives to act as P-gp inhibitors has been an area of interest. nih.gov

While direct in vitro studies on this compound as a P-gp inhibitor are not extensively detailed in the reviewed literature, the general class of phenoxazines has been investigated for MDR modulation. nih.gov The mechanism of P-gp inhibition can be competitive, where the inhibitor competes with the substrate for binding to the transporter, or non-competitive, where it binds to a different site and alters the transporter's function. nih.gov In vitro assays using cell lines that overexpress P-gp, such as certain cancer cell lines, are commonly used to screen for P-gp inhibitors. nih.govnih.gov These assays often measure the intracellular accumulation of a fluorescent P-gp substrate in the presence and absence of the potential inhibitor. An increase in fluorescence inside the cells indicates inhibition of the P-gp efflux pump.

Elucidation of Antiproliferative and Cytotoxic Mechanisms in Various Cellular Models (In Vitro)

The phenoxazine scaffold is a core component of various compounds investigated for their antiproliferative and cytotoxic effects against cancer cells. nih.gov In vitro studies have demonstrated that phenoxazine derivatives can inhibit cell growth and induce cell death in a range of cancer cell lines through multiple mechanisms. nih.govnih.gov

One primary mechanism of action is the induction of apoptosis, or programmed cell death. For instance, certain 2-aminophenoxazine-3-one derivatives, such as Phx-1 and Phx-3, have been shown to decrease the viability of human glioblastoma cell lines A-172 and U-251 MG. researchgate.net Treatment with these compounds led to an increased population of cells positive for both annexin V and propidium iodide, which is indicative of late-stage apoptosis or necrosis. researchgate.net Similarly, Phx-3 was found to extensively inhibit cell growth, arrest the cell cycle at the sub G0/G1 phase, and augment apoptosis in T-cell leukemia cell lines (MT-1, HUT-102, and MT-2). nih.govresearchgate.net

Table 1: Cytotoxic Activity of Phenoxazine Derivatives in Glioblastoma Cell Lines

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Phx-1 | A-172 | 60 |

| Phx-1 | U-251 MG | 60 |

| Phx-3 | A-172 | 10 |

| Phx-3 | U-251 MG | 3 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data sourced from in vitro studies on human glioblastoma cells. researchgate.net

More recent research into benzo[a]phenoxazine derivatives, including compounds designated C9, A36, and A42, has revealed a mechanism targeting cellular organelles. nih.gov These compounds were found to selectively target and accumulate in the lysosomes of cancer cells, such as the RKO colorectal cancer cell line and the MCF7 breast cancer cell line. nih.gov This accumulation leads to lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised. nih.govmdpi.com The consequence of LMP is the release of lysosomal contents into the cytoplasm, which triggers a cascade of events including intracellular acidification and an increase in reactive oxygen species (ROS), ultimately culminating in apoptotic cell death. nih.gov This demonstrates a specific organelle-targeted mechanism of cytotoxicity.

Table 2: Mechanistic Effects of Benzo[a]phenoxazine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Primary Cellular Effect | Downstream Consequence |

|---|---|---|---|

| C9 | RKO, MCF7 | Lysosomal Accumulation | LMP, ROS Increase, Apoptosis |

| A36 | RKO, MCF7 | Lysosomal Accumulation | LMP, ROS Increase, Apoptosis |

| A42 | RKO, MCF7 | Lysosomal Accumulation | LMP, ROS Increase, Apoptosis |

Summary of the cytotoxic mechanisms initiated by benzo[a]phenoxazine compounds in colorectal (RKO) and breast (MCF7) cancer cells in vitro. nih.govmdpi.com

Rational Design and Development of Fluorescent Probes for Cellular and Biochemical Research

The unique photophysical properties of the phenoxazine core, including its rigid, planar structure and electron-donating capacity, make it an excellent scaffold for the rational design of fluorescent probes. nih.gov These probes are instrumental tools for real-time visualization and detection of specific analytes within complex biological systems. nih.govresearchgate.netrsc.org The design strategy often involves creating "turn-on" probes, where the phenoxazine fluorophore is initially in a non-fluorescent or quenched state and emits a strong fluorescent signal only after a specific chemical reaction with its target analyte. researchgate.netnih.gov

This approach has been successfully used to develop probes for various biologically significant molecules and ions.

Copper (II) Ions (Cu²⁺): A near-infrared (NIR) "turn-on" fluorescent probe, PZ-N, was designed based on the phenoxazine structure for the selective detection of Cu²⁺. nih.gov Upon reacting with Cu²⁺, the probe exhibits a strong fluorescence emission, allowing for the effective detection of these ions in living cells. researchgate.netnih.gov

Hypochlorous Acid (HOCl): Phenoxazine-based NIR probes have been synthesized to sense and image HOCl, a reactive oxygen species involved in various physiological and pathological processes. researchgate.net In the presence of HOCl, the phenoxazine fluorophore is released, causing a significant increase in fluorescence intensity, which enables rapid and sensitive detection in living cells and mouse models. researchgate.net

Hydrogen Sulfide (H₂S): The phenoxazine scaffold has been incorporated into probes for the detection of H₂S, a gasotransmitter. The probe BPO-N₃ shows a ratiometric fluorescence emission shift upon incubation with H₂S, allowing for the imaging of this molecule in live HepG2 cells. nih.gov

Table 3: Examples of Phenoxazine-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Response Mechanism | Key Features |

|---|---|---|---|

| PZ-N | Copper (II) ions (Cu²⁺) | "Turn-on" | Near-infrared (NIR), high sensitivity (LOD = 1.93 nM) researchgate.netnih.gov |

| BC-2, BC-3 | Hypochlorous acid (HOCl) | "Turn-on" | Near-infrared (NIR), rapid response, high selectivity researchgate.net |

| BPO-N₃ | Hydrogen sulfide (H₂S) | Ratiometric shift | Selective fluorescence ratio shift from 560 nm to 625 nm nih.gov |

Summary of rationally designed fluorescent probes utilizing the phenoxazine core for the detection of specific biological analytes in vitro. researchgate.netnih.govnih.gov

Investigation of Redox Properties and their Role as Antioxidant or Pro-oxidant Probes in Controlled Cellular Environments

Phenoxazine and its derivatives possess notable redox properties, allowing them to function as either antioxidants or pro-oxidants depending on the specific chemical environment, concentration, and the presence of other reactive species. nih.govnih.gov

As antioxidants, phenoxazines are recognized as highly effective radical-trapping agents. researchgate.net They show remarkable reactivity toward peroxyl radicals and can inhibit autoxidation and ferroptosis (an iron-dependent form of oxidative cell death) by breaking the propagation of lipid radical chains. researchgate.net This antioxidant capacity is linked to the N-H group of the phenoxazine ring, which can donate a hydrogen atom to neutralize free radicals. researchgate.net

Conversely, under certain conditions, phenoxazines can exhibit pro-oxidant activity, where they promote oxidative stress. nih.gov A study on human erythrocytes demonstrated this dual role. While phenoxazine can protect against hemolysis induced by the peroxyl radical supplier AAPH, high concentrations of phenoxazine were found to initiate hemolysis on their own and accelerate AAPH-induced hemolysis. nih.gov This indicates that at higher concentrations, phenoxazine can act as a pro-oxidant, contributing to oxidative damage. nih.gov

This pro-oxidant behavior is also a key element of the cytotoxic mechanism observed in certain cancer cell models. nih.gov As mentioned previously, benzo[a]phenoxazine derivatives induce a significant increase in intracellular reactive oxygen species (ROS) in RKO and MCF7 cancer cells. nih.govmdpi.com This generation of ROS, a pro-oxidant effect, is a critical step that occurs following lysosomal membrane permeabilization and contributes directly to the induction of apoptosis. nih.gov In this controlled cellular context, the pro-oxidant function of the phenoxazine derivative is harnessed to achieve a specific biological outcome—the selective killing of cancer cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Rational Functional Modulation

Systematic Chemical Modification of the 2,8-dichloro-10H-phenoxazine Scaffold for Comprehensive SAR/SPR Analysis

Systematic chemical modification of the phenoxazine (B87303) scaffold is a cornerstone for establishing comprehensive SAR and SPR profiles. This process involves altering substituents at various positions on the tricyclic core and the nitrogen atom to observe the resulting effects on the molecule's function. Phenoxazines are a particularly interesting class for such modulation due to their capacity for synthetic alteration at both the heterocyclic core and the nitrogen atom. nih.gov

Core modification is a common strategy to tune the properties of phenoxazine derivatives. For instance, extending the core with aryl substituents through methods like Suzuki-Miyaura coupling has been shown to enhance visible-light absorption and affect intramolecular charge transfer properties, which are critical for applications in photoredox catalysis. nih.gov The introduction of either electron-donating or electron-withdrawing groups onto the phenoxazine core can significantly alter triplet energies, oxidation potentials, and excited-state reduction potentials. nih.govacs.org

SAR studies on various phenoxazine derivatives have yielded specific insights into their biological activities. For example, in a series of phenoxazine derivatives evaluated for their ability to inhibit Akt phosphorylation, those with a chlorine atom at the C-2 position demonstrated higher potency than unsubstituted analogues, indicating a critical role for halogenation at this position. researchgate.net Similarly, for benzo[a]phenoxazine derivatives with antifungal properties, the nature and length of aliphatic chains at the 5- and 9-positions were found to be primary drivers of activity. mdpi.com In the context of antioxidant activity, the reactivity of phenoxazines toward peroxyl radicals shows a direct correlation with the N–H bond dissociation enthalpy (BDE), which is modulated by substituents on the aromatic rings. nih.gov Electron-donating substituents enhance both H-atom transfer and one-electron oxidation processes. acs.org This systematic approach allows for the fine-tuning of the scaffold for a specific application, whether for material science or therapeutic purposes.

| Modification Type | Position(s) | Substituent Example | Observed Effect | Application Context | Reference |

|---|---|---|---|---|---|

| Halogenation | C-2 | -Cl | Increased potency of Akt phosphorylation inhibition | Anticancer | researchgate.net |

| Aryl Groups | Core (e.g., 3,7) | Phenyl | Enhanced visible-light absorption and intramolecular charge transfer | Photoredox Catalysis | nih.gov |

| Electron-Donating Groups | Core (e.g., 3,7) | -OCH₃ | Decreased N-H Bond Dissociation Enthalpy, increased antioxidant reactivity | Antioxidant | acs.org |

| Electron-Withdrawing Groups | Core (e.g., 3,7) | -CN, -NO₂ | Increased N-H Bond Dissociation Enthalpy, decreased antioxidant reactivity | Antioxidant | acs.org |

The Influence of Halogen Substituents on Electronic, Steric, and Conformational Properties

The presence of halogen substituents, such as the two chlorine atoms in this compound, exerts a profound influence on the molecule's electronic, steric, and conformational properties. Halogenation is a widely used strategy for tuning the characteristics of organic semiconductors and biologically active molecules. nih.gov

Electronically, halogens modify the structure through inductive effects. nih.gov Chlorine, being highly electronegative, withdraws electron density from the conjugated phenoxazine system. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, the presence of electron-withdrawing chloro-substituents shifts electron density away from the phenoxazine core, making the molecule more challenging to oxidize compared to its non-halogenated counterpart. nih.gov This increased oxidative stability can be advantageous in certain applications. acs.org The decrease in HOMO energy upon halogen substitution can be significant, impacting the molecule's optical and electronic properties. repec.orgresearchgate.net

From a steric and conformational perspective, the atomic radius of chlorine atoms introduces bulk at the 2 and 8 positions. This can influence how the molecules pack in the solid state. Halogen atoms can participate in non-covalent interactions, such as halogen bonding and altered π-π stacking, which are critical in determining crystal packing and, consequently, charge transport properties in organic materials. nih.gov In a biological context, the steric profile imparted by the chlorine atoms can affect how the molecule fits into a binding pocket of a target protein, potentially enhancing or diminishing its activity. The observation that a C-2 chloro substituent enhances the potency of certain phenoxazine derivatives highlights the critical role of halogen placement in defining biological interactions. researchgate.net

Impact of N-Substitution on Compound Biological Interactions and Photophysical Properties

Modification at the nitrogen atom of the phenoxazine core (N-10 position) is a powerful and frequently used strategy to modulate both biological interactions and photophysical properties. nih.gov The nature of the substituent at this position can dramatically alter the molecule's electronic character, solubility, and steric profile.

In the realm of photophysics, particularly for applications like photoredox catalysis, the N-substituent plays a key role. N-aryl phenoxazines can access long-lived triplet excited states through a photoinduced charge transfer (CT) mechanism, which is highly efficient for intersystem crossing. nih.gov This is in contrast to N-alkyl substituted phenoxazines. Furthermore, replacing an N-aryl group with a more electron-donating N-alkyl group is expected to stabilize the formation of the radical cation, making the molecule easier to oxidize and thus lowering its oxidation potential. nih.gov The electrochemical oxidation of N-substituted phenoxazines is generally a quasi-reversible process, producing stable radical cations with distinct absorbance characteristics. researchgate.net The specific N-substituent can fine-tune the formal redox potential. researchgate.net

From a biological standpoint, N-substitution is critical for activity and selectivity. Structure-activity relationship studies have shown that for certain phenoxazine-based drugs, derivatives with shorter N-alkyl chains (e.g., -CH₃, -C₂H₅) exhibit good selectivity and higher activity with less toxicity. nih.gov As the alkyl chain length increases, both toxicity and selectivity can be negatively impacted. nih.gov For instance, the ability of phenoxazine derivatives to inhibit Akt phosphorylation in rhabdomyosarcoma cells was found to be directly dependent on the N-10 alkyl chain length, with lipophilicity increasing with chain length. researchgate.net The order of potency was found to be N10-hexyl > N10-pentyl > N10-butyl > N10-propyl, demonstrating a clear structure-activity relationship tied to the N-substituent. researchgate.net

| N-10 Substituent Type | Example | Impact on Photophysical/Electrochemical Properties | Impact on Biological Interactions | Reference |

|---|---|---|---|---|

| N-Aryl | -Phenyl, -Naphthyl | Enables efficient intersystem crossing to long-lived triplet states via charge transfer. | Can influence binding to biological targets through aromatic interactions. | nih.govnih.gov |